molecular formula C7H11NO B3353594 1-Azabicyclo[4.2.0]octan-8-one CAS No. 5562-60-7

1-Azabicyclo[4.2.0]octan-8-one

Cat. No. B3353594
CAS RN: 5562-60-7
M. Wt: 125.17 g/mol
InChI Key: BVLCJYLRKQNWES-UHFFFAOYSA-N
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Description

1-Azabicyclo[4.2.0]octan-8-one is a chemical compound with the molecular formula C13H15NO . It is a central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .


Synthesis Analysis

Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .


Molecular Structure Analysis

The molecular structure of 1-Azabicyclo[4.2.0]octan-8-one is characterized by a bicyclic scaffold . The molecular formula is C13H15NO, with an average mass of 201.264 Da and a monoisotopic mass of 201.115356 Da .


Chemical Reactions Analysis

The chemical reactions involving 1-Azabicyclo[4.2.0]octan-8-one are typically characterized by asymmetric cycloadditions . These reactions can afford optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Azabicyclo[4.2.0]octan-8-one include its molecular formula (C13H15NO), molecular weight (201.26), and its structure .

Mechanism of Action

While the specific mechanism of action for 1-Azabicyclo[4.2.0]octan-8-one is not mentioned in the retrieved papers, compounds with similar structures, such as tropane alkaloids, are known to display a wide array of interesting biological activities .

Future Directions

The future directions in the research of 1-Azabicyclo[4.2.0]octan-8-one could involve further exploration of its synthesis methods, as well as its potential biological activities . The development of new and efficient antimicrobial and anticancer agents based on the imidazoquinoline structural framework is also a promising area of research .

properties

IUPAC Name

1-azabicyclo[4.2.0]octan-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c9-7-5-6-3-1-2-4-8(6)7/h6H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVLCJYLRKQNWES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(C1)CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90493407
Record name 1-Azabicyclo[4.2.0]octan-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90493407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Azabicyclo[4.2.0]octan-8-one

CAS RN

5562-60-7
Record name 1-Azabicyclo[4.2.0]octan-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90493407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Pan et al., Eur. J. Pharmacol., 264:177-182 (1994) (“Pan”) describes the synthesis of bromine-substituted methylphenidate analogs. In particular, Pan describes the synthesis of the o-bromo, m-bromo and p-bromo methylphenidate (bromo substitutents on the phenyl ring). The Panizzon synthesis of methylphenidate was modified to prepare p-bromomethylphenidate. Briefly, methylphenidate's molecular skeleton was prepared by base catalyzed reaction of p-bromophenylacetonitrile with o-chloropyridine. Following hydrolysis of the nitrile group to an amide, the pyridine ring was reduced to produce a 4:1 mixture of the erythro and threo isomers of ritalinic acid amide. Epimerization with NaOH, acid hydrolysis of the amide, and treatment with methanol/hydrogen chloride then gave dl-threo-p-bromo-methylphenidate hydrochloride in about 10% overall yield. An early batch used in in vivo experiments was about 85% pure due to the presence of erythro isomers of p-bromomethylphenidate and a trace of dl-threo-methylphenidate. These impurities were removed by several recrystallizations from methanol/ether before in vitro binding experiments were performed. Nuclear magnetic resonance (NMR) spectroscopic data were consistent with the assigned structure (δ3.26 doublet for the benzylic hydrogen showing the threo configuration; δ7.18 and 7.44 doublets for the aromatic protons) and a purity of >98%. Chiral high performance liquid chromatography (HPLC) using a Daicel 250×10 mm column eluted with hexane-isopropanol-diethylamine (98:2:0.1, v/v at 4 ml/min) showed two peaks of equal area at 10 and 12 minutes. The analogous o- and m-bromo derivatives were also prepared from the corresponding o- and m-bromophenylacetonitriles, and shown by NMR and chiral HPLC to be >95% pure.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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